REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([N+:12]([O-])=O)=[C:4]([S:8][CH2:9][CH2:10][OH:11])[CH:5]=[CH:6][CH:7]=1>CCOC(C)=O.[Pd]>[NH2:12][C:3]1[C:2]([NH2:1])=[CH:7][CH:6]=[CH:5][C:4]=1[S:8][CH2:9][CH2:10][OH:11]
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1)SCCO)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
180 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
After filtering through Celite, solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1N)SCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 762 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |